N-ethyl-3-hydroxy-N-phenylbenzamide
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Overview
Description
N-ethyl-3-hydroxy-N-phenylbenzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-hydroxy-N-phenylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with N-ethyl-3-hydroxyaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar condensation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxo-N-phenyl-benzamide.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: N-ethyl-3-oxo-N-phenyl-benzamide.
Reduction: N-ethyl-3-hydroxy-N-phenyl-benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-ethyl-3-hydroxy-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool for understanding enzyme function and regulation .
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-ethyl-3-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
N-phenylbenzamide: Lacks the ethyl and hydroxy groups, resulting in different chemical and biological properties.
N-methyl-N-phenylbenzamide: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.
N-ethyl-N-phenylbenzamide: Similar structure but lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness: N-ethyl-3-hydroxy-N-phenylbenzamide is unique due to the presence of both the hydroxy and ethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C15H15NO2 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-ethyl-3-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-16(13-8-4-3-5-9-13)15(18)12-7-6-10-14(17)11-12/h3-11,17H,2H2,1H3 |
InChI Key |
RDTYVQNKKKYEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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